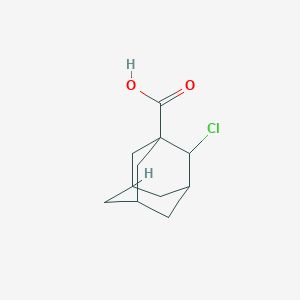
2-Chloroadamantane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroadamantane-1-carboxylic acid is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of a chlorine atom and a carboxylic acid group attached to the adamantane framework. The adamantane structure is known for its rigidity and stability, making its derivatives valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroadamantane-1-carboxylic acid typically involves the chlorination of adamantane followed by carboxylation. One common method is the catalytic chlorination of adamantane using carbon tetrachloride and manganese salts as catalysts . The chlorinated product is then subjected to carboxylation under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advancements in catalytic processes and green chemistry principles are being explored to make the production more efficient and environmentally friendly.
化学反応の分析
Types of Reactions
2-Chloroadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form different derivatives or reduced to yield alcohols.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized adamantane derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
科学的研究の応用
2-Chloroadamantane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
作用機序
The mechanism of action of 2-Chloroadamantane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid adamantane structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The chlorine and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
1-Chloroadamantane: Similar in structure but lacks the carboxylic acid group.
2-Bromoadamantane-1-carboxylic acid: Similar but with a bromine atom instead of chlorine.
Adamantane-1-carboxylic acid: Lacks the halogen atom.
Uniqueness
2-Chloroadamantane-1-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the adamantane framework. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H15ClO2 |
|---|---|
分子量 |
214.69 g/mol |
IUPAC名 |
2-chloroadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H15ClO2/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-9H,1-5H2,(H,13,14) |
InChIキー |
QNJGTYRBSMIEHN-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


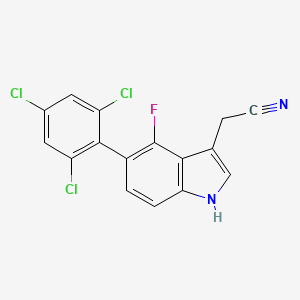
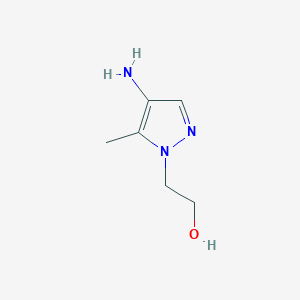
![4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)
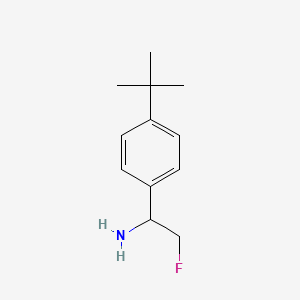
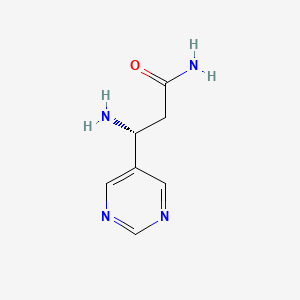
![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)
![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)
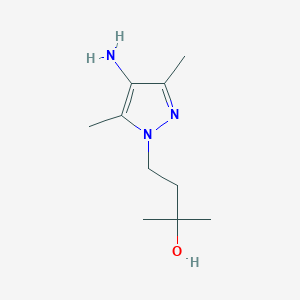
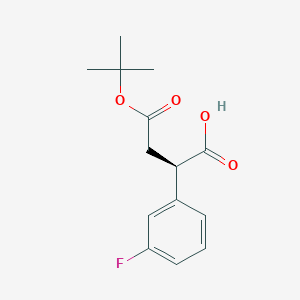
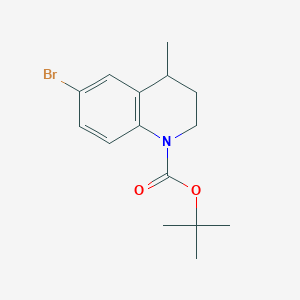
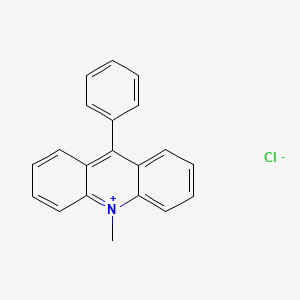
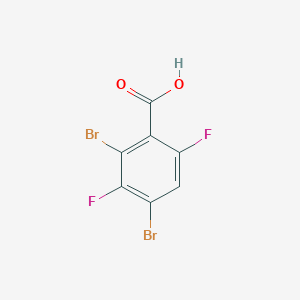
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B13085633.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea](/img/structure/B13085635.png)
